(S)-2-Aminopentanoic acid hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

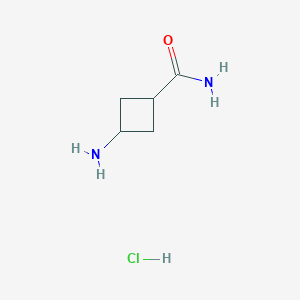

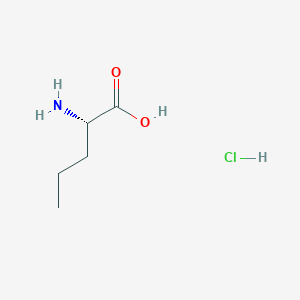

2-Aminopentanoic acid is an essential amino acid in human nutrition. It is used in the biosynthesis of proteins . Hydrochloric acid is a strong, corrosive acid that is commonly used in laboratory and industrial applications .

Synthesis Analysis

While specific synthesis methods for “(S)-2-Aminopentanoic acid hcl” were not found, the synthesis of similar compounds often involves reactions with carboxylic acids and acid anhydrides .Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve the amino group (-NH2) of 2-Aminopentanoic acid interacting with the hydrogen ion (H+) of Hydrochloric acid, forming a positively charged ammonium group (-NH3+), and the remaining chloride ion (Cl-) acting as a counterion .Chemical Reactions Analysis

In general, amino acids can participate in a variety of chemical reactions, including peptide bond formation, decarboxylation, and deamination . Hydrochloric acid, being a strong acid, can donate protons (H+) in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific arrangement of its atoms and any charges present. Hydrochloric acid is a colorless, pungent liquid .科学的研究の応用

Corrosion Inhibition

(S)-2-Aminopentanoic acid HCl has been studied for its effectiveness as a corrosion inhibitor. Loto (2017) investigated the compound's potential to prevent corrosion of high carbon steel in hydrochloric acid, demonstrating significant inhibition efficiencies and suggesting its utility in environments where metal preservation is critical. This study underscores the compound's applicability in industrial settings where corrosion resistance is necessary, employing electrochemical tests and thermodynamic calculations to illustrate its performance (Loto, 2017).

Biocatalysis for Chemical Synthesis

In the realm of chemical synthesis, this compound is a key intermediate. Hernández et al. (2017) showcased a systems biocatalysis approach combining aldolases and transaminases for the stereoselective synthesis of chiral amino acids, highlighting the compound's role in producing valuable chiral building blocks for pharmaceuticals and industrial products. This research illuminates the compound's utility in synthesizing complex molecules, employing enzymes for precise and environmentally friendly chemical transformations (Hernández et al., 2017).

Solubility and Thermodynamic Studies

The solubility of this compound in various solvents has been the subject of study due to its relevance in drug formulation and chemical processing. Romero and Oviedo (2013) examined the solubility of α-amino acids, including (S)-2-Aminopentanoic acid, in water across different temperatures. Such studies are critical for understanding the physical properties of amino acids, influencing their application in pharmaceuticals and chemical synthesis. The research provides valuable data on the compound's behavior in aqueous solutions, essential for optimizing conditions in both laboratory and industrial processes (Romero & Oviedo, 2013).

Environmental Applications

This compound's utility extends to environmental applications, such as the removal of pollutants from water. Studies on its derivatives and related compounds offer insights into their potential for treating contaminated water, highlighting the broader applicability of amino acids in environmental science. For instance, Alsuhybani et al. (2020) developed a functionalized nanocomposite for efficiently removing lead ions from water, illustrating how derivatives of amino acids can contribute to environmental remediation efforts. This research underscores the potential of this compound and its derivatives in addressing environmental challenges, particularly in water purification and the removal of toxic metals (Alsuhybani et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S)-2-aminopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXIIAPIURLROR-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid](/img/structure/B2807425.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807428.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2807431.png)

![[2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2807435.png)

![11-(Pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2807440.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2807443.png)

![1-Thiophen-2-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2807446.png)